2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,5-dichlorophenyl)hydrazinecarbothioamide
Description
Synthesis Analysis
The synthesis of compounds similar to "2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,5-dichlorophenyl)hydrazinecarbothioamide" involves multi-step reactions starting from basic aromatic compounds or aldehydes. These processes often utilize condensation reactions with thiosemicarbazide and various catalysts to form the desired thioamide derivatives. For example, Ramadan (2019) outlined a method for synthesizing arylidene-hydrazinyl-thiazolines, starting from chloro-isothiocyanatobenzene and hydrazine hydrate, which could be analogous to the synthesis of the target compound (Ramadan, 2019).
Molecular Structure Analysis
Molecular structure analysis of compounds within this chemical family, including X-ray diffraction and NMR studies, reveals their complex conformations and the existence of various functional groups that influence their reactivity and stability. Liu (2015) conducted a detailed study on the crystal structures of chloro- and fluoro-substituted thiocarboxyhydrazones, highlighting the impact of substituent groups on molecular geometry and intermolecular interactions (Liu, 2015).
Chemical Reactions and Properties
The chemical reactivity of thioamide derivatives, including our compound of interest, is influenced by the presence of halogen substituents, which can participate in various organic reactions. The study by Barbuceanu et al. (2014) on the synthesis of new compounds from hydrazinecarbothioamide and 1,2,4-triazole class containing difluorophenyl moieties, demonstrates the versatility of these compounds in forming new chemical entities with significant biological activities (Barbuceanu et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the application and handling of these compounds. Studies on related compounds, like those by Shakeel et al. (2014), provide insight into solubility trends across different solvents, which is crucial for their application in various domains (Shakeel et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives, are integral to understanding the applications of these thioamide compounds. The antimicrobial and anticancer activities of similar compounds have been explored, indicating the potential for pharmaceutical applications. For instance, Zhao et al. (2017) investigated a fluorinated thiosemicarbazone derivative for its anticancer activities, shedding light on the biomedical relevance of these compounds (Zhao et al., 2017).
properties
IUPAC Name |
1-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]-3-(3,5-dichlorophenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3FN3OS2/c17-10-3-11(18)5-13(4-10)21-16(25)23-22-15(24)8-26-7-9-1-2-12(20)6-14(9)19/h1-6H,7-8H2,(H,22,24)(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWFJAVWVJKXPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CSCC(=O)NNC(=S)NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.